Cyclohexanecarboxamide, 4-(4-chlorophenyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxamide, 4-(4-chlorophenyl)-1-methyl- is a chemical compound with the molecular formula C13H16ClNO. It is known for its unique structure, which includes a cyclohexane ring, a carboxamide group, and a chlorophenyl group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 4-(4-chlorophenyl)-1-methyl- typically involves the reaction of cyclohexanecarboxylic acid with 4-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at room temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide, 4-(4-chlorophenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Cyclohexanecarboxamide, 4-(4-chlorophenyl)-1-methyl- is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, 4-(4-chlorophenyl)-1-methyl- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxamide, 4-(4-bromophenyl)-1-methyl-
- Cyclohexanecarboxamide, 4-(4-fluorophenyl)-1-methyl-
- Cyclohexanecarboxamide, 4-(4-methylphenyl)-1-methyl-
Uniqueness
Cyclohexanecarboxamide, 4-(4-chlorophenyl)-1-methyl- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity in substitution reactions and specific binding affinities in biological systems .
Properties
CAS No. |
61405-22-9 |
---|---|
Molecular Formula |
C14H18ClNO |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H18ClNO/c1-14(13(16)17)8-6-11(7-9-14)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3,(H2,16,17) |
InChI Key |
UGFUFMXEROSLIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.